molecular formula C40H57N3O24 B12321941 [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

Cat. No.: B12321941
M. Wt: 963.9 g/mol
InChI Key: XXMZYRVOXWCPFH-UHFFFAOYSA-N
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Description

[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate is a complex organic compound with a highly intricate structure This compound is characterized by multiple acetamido and acetyloxy groups attached to an oxane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The key steps typically include:

    Protection of Hydroxyl Groups: Using acetic anhydride to protect hydroxyl groups as acetyloxy groups.

    Formation of Glycosidic Bonds: Employing glycosyl donors and acceptors under acidic or basic conditions to form the oxane ring system.

    Introduction of Acetamido Groups: Using acetic anhydride and ammonia or amines to introduce acetamido groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy groups, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the acetamido groups, converting them to amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides.

Biology

In biological research, it serves as a model compound for studying glycosylation processes and enzyme-substrate interactions.

Medicine

Industry

In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The acetamido and acetyloxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate
  • (5-acetamido-3,4-diacetoxy-6-hydroxyimino-tetrahydropyran-2-yl)methyl acetate
  • 3-[[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]carbamoyl]-3-phenylmethoxycarbonylamino-propanoic acid

Uniqueness

The uniqueness of [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate lies in its highly functionalized structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C40H57N3O24

Molecular Weight

963.9 g/mol

IUPAC Name

[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)

InChI Key

XXMZYRVOXWCPFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C

Origin of Product

United States

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